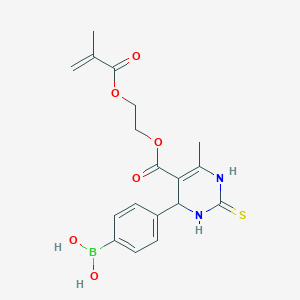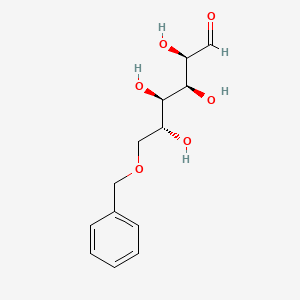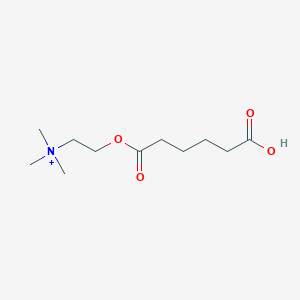
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a chemical compound with a complex structure that includes a carboxypentanoyl group and a trimethylethanaminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves esterification and amination reactions. One common method involves the reaction of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester and aminium compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:
Oxidation: The carboxypentanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and cellular processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium: Unique due to its specific ester and aminium groups.
2-((5-Carboxypentanoyl)oxy)-N,N-dimethylethan-1-aminium: Similar structure but with different aminium group.
2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylpropan-1-aminium: Similar ester group but different alkyl chain.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H22NO4+ |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(5-carboxypentanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H21NO4/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14/h4-9H2,1-3H3/p+1 |
InChI Key |
AQLPZBLYFAJCLJ-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


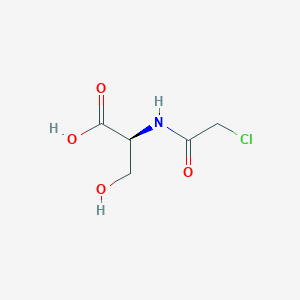

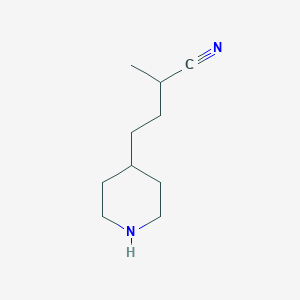
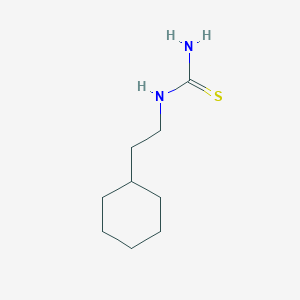
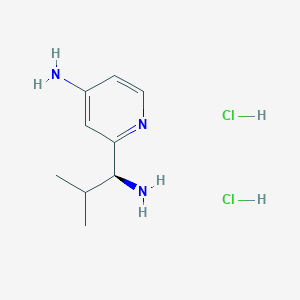
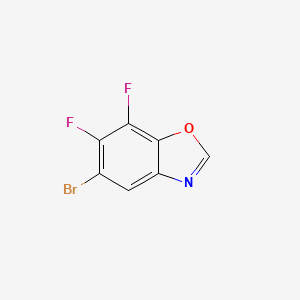
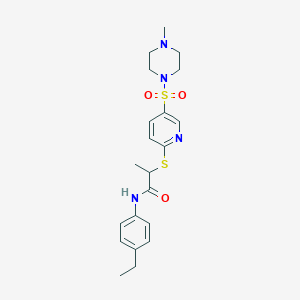
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
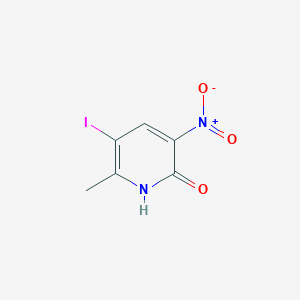
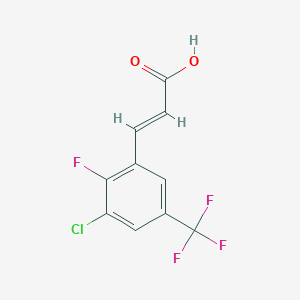
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
